5-bromo-3-methyl-1H-indole-7-carbonitrile

Catalog No.
S812881
CAS No.
1221448-64-1
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-3-methyl-1H-indole-7-carbonitrile

CAS Number

1221448-64-1

Product Name

5-bromo-3-methyl-1H-indole-7-carbonitrile

IUPAC Name

5-bromo-3-methyl-1H-indole-7-carbonitrile

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3

InChI Key

KMQQSKDTKMRIBU-UHFFFAOYSA-N

SMILES

CC1=CNC2=C(C=C(C=C12)Br)C#N

Canonical SMILES

CC1=CNC2=C(C=C(C=C12)Br)C#N
  • Medicinal Chemistry

    Indole derivatives are a well-studied class of organic compounds with a wide range of biological activities [PubChem Link to Indole - ]. The presence of the bromine and cyano groups in 5-bromo-3-methyl-1H-indole-7-carbonitrile might contribute to interesting biological properties. Researchers might investigate these properties in the context of drug discovery.

  • Materials Science

    Aromatic organic molecules like 5-bromo-3-methyl-1H-indole-7-carbonitrile can be used as building blocks in the design of new materials [ScienceDirect Link to "Organic materials for optoelectronic applications" - ]. The specific properties of the molecule, such as its conductivity or light absorption, would determine its potential applications in this field.

5-Bromo-3-methyl-1H-indole-7-carbonitrile is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. It belongs to the indole family, which is notable for its presence in numerous natural products and pharmaceuticals. Indoles play significant roles in biological systems and have garnered extensive research interest due to their diverse biological activities, including potential therapeutic applications in various diseases .

Typical of indole derivatives. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, often utilized in drug development.
  • Reduction Reactions: The carbonitrile group can be reduced to amine or aldehyde functionalities, expanding its utility in synthetic chemistry .

Research indicates that 5-bromo-3-methyl-1H-indole-7-carbonitrile exhibits notable biological activities:

  • Anticancer Properties: Indole derivatives, including this compound, have shown potential in inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antiviral Activity: Some studies suggest that indole compounds may possess antiviral properties, making them candidates for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects: The compound is also being explored for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile typically involves several steps:

  • Fischer Indole Synthesis: This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.
  • Cyanation: The final step involves the introduction of the carbonitrile group, often through nucleophilic substitution or via a cyanation reaction using potassium cyanide .

5-Bromo-3-methyl-1H-indole-7-carbonitrile has a variety of applications across different fields:

  • Pharmaceutical Research: It serves as a building block for synthesizing new therapeutic agents targeting cancer and viral infections.
  • Material Science: The compound is utilized in the development of dyes and pigments due to its unique chemical properties.
  • Biochemical Research: It is employed as a tool compound to study various biochemical pathways and interactions within cells .

The interaction studies of 5-bromo-3-methyl-1H-indole-7-carbonitrile reveal its ability to bind with various biomolecules:

  • Enzyme Interactions: The compound has been shown to interact with specific enzymes that regulate cell proliferation and apoptosis, indicating its potential as a therapeutic agent.
  • Receptor Binding: It exhibits high affinity for several receptors involved in cellular signaling pathways, which could explain its biological effects .

Several compounds share structural similarities with 5-bromo-3-methyl-1H-indole-7-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-BromoindoleC₉H₈BrNLacks the carbonitrile group
3-MethylindoleC₉H₉NNo halogen substitution
7-CyanoindoleC₉H₈N₂Contains a cyano group at a different position
5-Chloro-3-methylindoleC₉H₈ClNChlorine instead of bromine

Uniqueness

5-Bromo-3-methyl-1H-indole-7-carbonitrile is unique due to its specific combination of bromine and carbonitrile functional groups, which enhances its reactivity and biological activity compared to similar compounds. This unique structure allows it to participate in a variety of

Indole Core and Substituent Positioning

5-bromo-3-methyl-1H-indole-7-carbonitrile represents a highly substituted indole derivative characterized by its tricyclic aromatic heterocyclic framework [1] [2]. The compound features the characteristic indole core structure, which consists of a fused benzene and pyrrole ring system, with specific substituents positioned at the 3-, 5-, and 7-positions [1] [3]. The molecular formula C₁₀H₇BrN₂ indicates the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms within the molecular framework [1] [2] [3].

The indole core maintains planarity, with the nitrogen atom at position 1 retaining its characteristic lone pair of electrons that contributes to the aromatic system through resonance [4] [5]. The methyl group substitution at position 3 introduces steric considerations while the carbonitrile group at position 7 provides significant electronic perturbation to the aromatic system [1] [2]. The bromine atom at position 5 serves as both an electron-withdrawing substituent and a potential site for further synthetic modifications [1] [3].

The positioning of substituents follows the standard indole numbering system, where the nitrogen-containing pyrrole ring is numbered 1-4 and the benzene ring is numbered 4-7 [1] [2]. This specific substitution pattern creates a unique electronic and steric environment that influences both the physicochemical properties and potential reactivity of the compound [4] [6].

Electronic Effects of Bromine and Nitrile Substituents

The electronic structure of 5-bromo-3-methyl-1H-indole-7-carbonitrile is significantly influenced by the electron-withdrawing properties of both the bromine and nitrile substituents [6] [7]. The bromine atom at position 5 exhibits dual electronic effects, acting as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance via its lone pairs [6] [7]. This creates a complex electronic environment that affects the overall charge distribution within the aromatic system [8] [7].

The carbonitrile group at position 7 serves as a strong electron-withdrawing substituent through both inductive and resonance effects [6] [8]. The triple bond character of the carbon-nitrogen bond in the nitrile group creates a significant electronegativity difference that draws electron density away from the aromatic ring system [8] [9]. This electron withdrawal has profound implications for the compound's reactivity patterns and spectroscopic properties [10] [8].

The methyl group at position 3 provides a modest electron-donating effect through hyperconjugation, partially counteracting the electron-withdrawing effects of the halogen and nitrile substituents [6] [11]. The combined electronic effects of these three substituents create a distinctive electronic environment that influences molecular orbital energies and charge distribution patterns [6] [11] [7].

Physicochemical Properties

Molecular Formula, Weight, and Density

PropertyValueReference
Molecular FormulaC₁₀H₇BrN₂ [1] [2] [3]
Molecular Weight235.08 g/mol [1] [2] [3]
Exact Mass233.979 g/mol [12]
DensityNot experimentally determined-

The molecular weight of 235.08 g/mol reflects the contribution of the bromine atom, which significantly increases the mass compared to unsubstituted indole derivatives [1] [2] [3]. The exact mass of 233.979 g/mol provides precise mass spectrometric identification capabilities for analytical applications [12]. While experimental density measurements have not been reported in the literature, computational estimates suggest values consistent with other halogenated indole derivatives [12] [13].

Melting and Boiling Points

Experimental melting and boiling point data for 5-bromo-3-methyl-1H-indole-7-carbonitrile have not been comprehensively reported in the available literature [14] [15]. Related bromo-indole compounds typically exhibit melting points in the range of 76-82°C, as observed for 5-bromo-3-methyl-1H-indole [16] [13]. The presence of the additional carbonitrile substituent is expected to increase intermolecular interactions through dipole-dipole forces, potentially elevating both melting and boiling points compared to less substituted analogs [13] [4].

Boiling point predictions based on structural analogy with related indole derivatives suggest values exceeding 300°C under standard atmospheric conditions [13] [4]. The combination of aromatic character, halogen substitution, and nitrile functionality contributes to enhanced intermolecular forces that elevate thermal transition temperatures [4] [5].

Solubility Profile in Organic and Inorganic Solvents

The solubility characteristics of 5-bromo-3-methyl-1H-indole-7-carbonitrile are influenced by the balance between its aromatic character and polar substituents [15] [8]. The compound demonstrates favorable solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, which can effectively solvate the nitrile functionality [17] [15]. Moderate solubility is expected in alcoholic solvents, where hydrogen bonding interactions with the indole nitrogen may facilitate dissolution [15] [18].

Limited solubility in water is anticipated due to the predominantly hydrophobic character of the indole core and the lipophilic bromine substituent [13] [8]. The polar nitrile group provides some hydrophilic character, but this is insufficient to overcome the overall hydrophobic nature of the molecule [8] [9]. Solubility in non-polar organic solvents such as hexane and petroleum ether is expected to be minimal due to the polar substituents [15] [4].

Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 5-bromo-3-methyl-1H-indole-7-carbonitrile exhibits characteristic signals reflecting the substitution pattern and electronic environment [18] [19]. The indole nitrogen-hydrogen proton typically appears as a broad singlet around 11.0 parts per million, consistent with related indole derivatives [18] [20]. Aromatic protons in the benzene ring appear as distinct signals between 7.0-8.5 parts per million, with coupling patterns reflecting the substitution pattern [18] [21].

The methyl group at position 3 produces a characteristic singlet around 2.6 parts per million, appearing upfield due to the electron-donating nature of the substituent [18] [20]. ¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonitrile carbon signal around 117-120 parts per million, characteristic of the nitrile functional group [18] [20]. The aromatic carbon signals appear in the typical range of 110-140 parts per million, with specific chemical shifts influenced by the electron-withdrawing substituents [18] [19].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups [18] [22]. The indole nitrogen-hydrogen stretch typically appears around 3120 wavenumbers, consistent with aromatic amine functionality [18] [22]. The carbonitrile stretch produces a sharp, intense absorption around 2220-2240 wavenumbers, characteristic of the carbon-nitrogen triple bond [18] [22].

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while carbon-hydrogen bending modes are observed around 800-900 wavenumbers [18] [22]. The bromine-carbon bond contributes to lower frequency vibrations below 700 wavenumbers [18] [22]. The fingerprint region below 1500 wavenumbers provides unique spectroscopic identification characteristics specific to this substitution pattern [22].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 5-bromo-3-methyl-1H-indole-7-carbonitrile reflects the extended conjugated system and substituent effects [23] [24]. The compound exhibits absorption maxima in the 250-300 nanometer region, characteristic of substituted indole chromophores [23] [24]. The electron-withdrawing substituents typically cause bathochromic shifts compared to unsubstituted indole, extending absorption into longer wavelengths [6] [23].

The presence of the carbonitrile group introduces additional electronic transitions that may appear as shoulder peaks or separate absorption bands [23] [24]. Molar extinction coefficients are expected to be enhanced compared to simple indole derivatives due to the extended conjugation and substituent effects [23] [24]. Solvent effects on the absorption spectrum provide insights into the electronic nature of excited states and ground-state dipole moment [23].

Mass Spectrometry

Mass spectrometric analysis of 5-bromo-3-methyl-1H-indole-7-carbonitrile provides molecular ion confirmation and characteristic fragmentation patterns [25] [26] [27]. The molecular ion peak appears at mass-to-charge ratio 235/237, reflecting the isotopic pattern characteristic of bromine-containing compounds [25] [26]. The isotope pattern shows peaks separated by two mass units with approximately 1:1 intensity ratio, confirming bromine presence [25] [26].

Characteristic fragmentation includes loss of the bromine atom, producing fragments at mass-to-charge ratio 156 [25] [26] [27]. The carbonitrile group may be lost as hydrogen cyanide, generating fragments at mass-to-charge ratio 208/210 [26] [27]. Base peak fragments often correspond to tropylium-type ions formed through rearrangement processes characteristic of aromatic systems [25] [26] [27].

Crystallographic and Solid-State Analysis

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction studies of 5-bromo-3-methyl-1H-indole-7-carbonitrile have not been extensively reported in the crystallographic literature [28] [29] [4]. Related indole derivatives typically crystallize in common space groups such as P2₁/c or Pna2₁, with molecular packing influenced by hydrogen bonding interactions involving the indole nitrogen-hydrogen group [28] [4] [30]. The presence of the carbonitrile substituent introduces additional intermolecular interaction possibilities through dipole-dipole forces and potential weak hydrogen bonding [28] [4].

Crystal structures of related bromo-indole compounds demonstrate that halogen substitution influences both molecular conformation and intermolecular packing arrangements [28] [31] [30]. The bromine atom can participate in halogen bonding interactions, contributing to crystal stability and determining preferred packing motifs [31] [30]. Unit cell parameters and space group determination require experimental single-crystal diffraction studies to establish definitive structural characteristics [28] [29].

Powder X-ray Diffraction

Powder X-ray diffraction analysis provides valuable information about crystalline phases and polymorphic behavior of 5-bromo-3-methyl-1H-indole-7-carbonitrile [29] [5]. The diffraction pattern reflects the periodic arrangement of molecules within the crystal lattice, with peak positions corresponding to specific crystallographic planes [29] [5]. Peak intensities provide insights into preferred orientation effects and relative abundances of different crystallographic faces [5] [32].

The powder diffraction pattern can be used for phase identification and purity assessment in synthetic preparations [29] [32]. Comparison with calculated powder patterns from single-crystal structure data enables phase confirmation and detection of potential impurities or polymorphic variants [5] [32]. Peak broadening analysis provides information about crystallite size and lattice strain effects [32].

Polymorphism and Crystal Packing

Polymorphic behavior of 5-bromo-3-methyl-1H-indole-7-carbonitrile has not been systematically investigated, though related indole derivatives frequently exhibit multiple crystalline forms [5] [33] [34]. The combination of hydrogen bonding capability through the indole nitrogen-hydrogen group and various intermolecular interactions creates potential for different packing arrangements [5] [35] [34]. The carbonitrile substituent may participate in dipole-dipole interactions that influence crystal packing preferences [35] [34].

Crystal packing analysis of related indole derivatives reveals common motifs including nitrogen-hydrogen to π interactions, carbon-hydrogen to π contacts, and π-π stacking arrangements [4] [5] [35]. The bromine substituent can engage in halogen bonding interactions that contribute to crystal stability and influence polymorphic behavior [31] [30] [35]. Herringbone packing arrangements are frequently observed in indole crystal structures, promoting efficient space filling and favorable intermolecular interactions [4] [5] [35].

Computational and Theoretical Studies

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 5-bromo-3-methyl-1H-indole-7-carbonitrile [36] [6] [11]. Computational studies using functional such as B3LYP with appropriate basis sets reveal optimized molecular geometries and electronic properties [6] [11] [9]. The indole core maintains essential planarity, with substituent effects influencing bond lengths and angles throughout the molecular framework [6] [11].

Calculated bond distances reflect the electronic influence of substituents, with the carbon-bromine bond showing typical halogen bond characteristics and the carbonitrile group exhibiting shortened carbon-nitrogen bond distance consistent with triple bond character [6] [11]. Vibrational frequency calculations provide theoretical infrared spectra that support experimental spectroscopic assignments [11] [9]. Energy calculations reveal the relative stability of different conformational arrangements and tautomeric forms [6] [11].

Quantum Chemical Descriptors

Quantum chemical descriptors provide quantitative measures of electronic properties and reactivity indices for 5-bromo-3-methyl-1H-indole-7-carbonitrile [11] [7] [9]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap indicates electronic stability and polarizability characteristics [6] [11] [7]. Typical energy gaps for substituted indole derivatives range from 4-6 electron volts, with substituent effects modulating these values [6] [11].

Quantum Chemical DescriptorTypical RangeInfluence
HOMO-LUMO Gap4-6 eVElectronic stability [6] [11]
Dipole Moment2-4 DebyePolarity and solubility [6] [7]
Electronegativity4-5 eVChemical reactivity [11] [7]
Chemical Hardness2-3 eVReaction selectivity [11] [7]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile represents a significant synthetic challenge due to the precise positioning of three distinct functional groups on the indole scaffold. Retrosynthetic analysis reveals multiple potential disconnection strategies that can guide the selection of appropriate synthetic routes [1] [2].

The most strategic approach involves sequential functionalization of the indole core, where the carbonitrile group at position 7 serves as a directing element for subsequent substitution reactions [3]. The methyl group at position 3 can be introduced through various methylation strategies, while the bromine atom at position 5 requires careful regioselective bromination protocols [4] [5].

Alternative retrosynthetic approaches include the construction of the indole ring from appropriately substituted aniline precursors bearing the desired substituents [6] [7]. This strategy requires careful consideration of the electronic effects of the substituents on the cyclization process and the potential for competing reaction pathways.

The synthetic challenges are compounded by the need to achieve high regioselectivity while maintaining functional group compatibility throughout the synthetic sequence [8]. The presence of the electron-withdrawing carbonitrile group significantly influences the reactivity of the indole system, requiring modified reaction conditions for standard transformations.

Classical Synthetic Routes

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis remains one of the most versatile methods for constructing indole derivatives, despite its age-old origins [9] [6] [7]. For the synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile, adaptations of this classical method require careful substrate design and reaction optimization.

The traditional Fischer approach involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazines and ketones or aldehydes [6]. The mechanism proceeds through a complex sequence involving tautomerization, sigmatropic rearrangement, and cyclization to form the indole ring [10]. Modern adaptations have employed various catalytic systems to improve the efficiency and selectivity of this transformation.

Recent developments in Fischer indole synthesis have demonstrated the utility of three-component approaches, where nitriles, organometallic reagents, and arylhydrazine hydrochloride salts are combined in a single pot [9]. This methodology offers improved atom economy and reduced waste generation compared to traditional multi-step procedures.

The photoredox variation of the Fischer indole synthesis represents a significant advancement, enabling reactions to proceed under mild conditions at room temperature [10]. This approach utilizes visible light photocatalysis to facilitate the cyclization process, offering improved functional group tolerance and reduced energy requirements.

Bischler–Möhlau Indole Synthesis

The Bischler–Möhlau indole synthesis provides an alternative route to indole derivatives through the cyclization of α-bromo-acetophenones with anilines [11] [12]. This method has received renewed attention due to the development of milder reaction conditions and improved catalytic systems.

The classical Bischler–Möhlau reaction suffers from harsh conditions, poor yields, and unpredictable regioselectivity [11]. However, recent modifications have addressed these limitations through the use of lithium bromide catalysis and microwave-assisted protocols [12]. These improvements have made the method more practical for the synthesis of complex indole derivatives.

The mechanism involves the initial monoalkylation of anilines with phenacyl bromides, followed by cyclization under acidic conditions [12]. The regioselectivity is largely controlled by the thermodynamic stability of the intermediate imine tautomers, which can be influenced by the electronic nature of the substituents.

Modern applications of the Bischler–Möhlau synthesis have demonstrated its utility in the preparation of bioactive indole derivatives, particularly those bearing electron-withdrawing groups [13]. The method shows good compatibility with various functional groups and can be adapted for the synthesis of highly substituted indole systems.

Modern and Green Chemistry Approaches

One-Pot and Multicomponent Reactions

Multicomponent reactions have emerged as powerful tools for the efficient synthesis of complex indole derivatives [14] [15] [16]. These approaches offer significant advantages in terms of atom economy, step economy, and environmental sustainability.

The development of one-pot synthetic strategies has revolutionized indole chemistry by enabling the direct assembly of the indole core from simple starting materials [16] [17]. These reactions typically involve the sequential formation of multiple bonds in a single reaction vessel, reducing the need for intermediate purification steps and minimizing waste generation.

Recent advances in multicomponent indole synthesis have demonstrated the feasibility of assembling complex indole frameworks from readily available starting materials such as anilines, aldehydes, and isocyanides [18] [19]. These reactions proceed under mild conditions and offer excellent functional group tolerance, making them suitable for the preparation of diverse indole libraries.

The magnetic nanoparticle-supported deep eutectic solvent catalysis represents a particularly innovative approach to multicomponent indole synthesis [15] [20]. This methodology combines the benefits of heterogeneous catalysis with the unique properties of deep eutectic solvents, enabling efficient catalyst recovery and reuse.

Catalytic and Microwave-Assisted Syntheses

Microwave-assisted synthesis has transformed the field of indole chemistry by enabling rapid reactions under controlled conditions [21] [16] [22]. The use of microwave irradiation significantly reduces reaction times while improving yields and selectivity.

The development of microwave-assisted Fischer indole synthesis has demonstrated the ability to achieve excellent yields in remarkably short reaction times [23]. Traditional Fischer reactions requiring hours or days can now be completed in minutes under microwave conditions, with improved reproducibility and reduced energy consumption.

Catalytic approaches have been particularly successful in the development of sustainable indole synthesis methods [24] [25]. The use of earth-abundant metal catalysts, such as iron and copper, has enabled the development of environmentally benign synthetic routes that avoid the use of precious metals.

The combination of microwave heating with catalytic systems has proven especially effective for the synthesis of complex indole derivatives [22]. This approach offers precise temperature control, uniform heating, and rapid reaction kinetics, leading to improved selectivity and reduced side product formation.

Atom Economy and Environmental Impact

The principles of green chemistry have become increasingly important in the development of sustainable indole synthesis methods [26] [18] [27]. Atom economy, which measures the proportion of starting materials incorporated into the final product, has become a key metric for evaluating synthetic efficiency.

Modern indole synthesis methods have achieved remarkable improvements in atom economy through the development of multicomponent reactions and cascade processes [18] [28]. These approaches minimize waste generation by incorporating most of the starting material atoms into the final product, reducing the environmental impact of the synthesis.

The use of renewable feedstocks and bio-based solvents has further enhanced the sustainability of indole synthesis [28]. Glycerol, a renewable by-product of biodiesel production, has emerged as an excellent solvent for indole synthesis, offering both environmental benefits and improved reaction performance.

Iron-catalyzed synthesis in glycerol represents a particularly attractive approach to sustainable indole chemistry [28]. This methodology combines the use of an abundant, non-toxic metal catalyst with a renewable solvent system, achieving excellent yields while minimizing environmental impact.

Regioselectivity and Functional Group Tolerance

Bromination and Methylation Strategies

The regioselective introduction of bromine substituents into indole systems requires careful consideration of the electronic and steric factors that influence reactivity [4] [5] [29]. The indole nucleus exhibits distinct reactivity patterns, with the C-3 position being most reactive toward electrophilic substitution.

For the synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile, the bromination must be directed to the less reactive benzene portion of the indole system [4]. This requires the use of directing groups or modified reaction conditions to overcome the natural preference for C-3 substitution.

Recent advances in regioselective bromination have demonstrated the utility of protecting groups and electronic directing effects [5] [30]. The use of N-protection strategies and electron-withdrawing substituents can significantly alter the regioselectivity of bromination reactions, enabling access to previously challenging substitution patterns.

Methylation strategies for indole systems have evolved considerably, with modern methods offering improved regioselectivity and functional group tolerance [31] [24] [32]. The development of catalytic methylation methods using methanol as a sustainable methylating agent represents a significant advance in green indole chemistry.

Cyanation Techniques

The introduction of carbonitrile groups into indole systems has been achieved through various cyanation techniques, each offering distinct advantages in terms of regioselectivity and reaction conditions [33] [34] [35] [36]. The choice of cyanation method depends on the desired substitution pattern and the functional group compatibility requirements.

Palladium-catalyzed cyanation represents one of the most versatile approaches for introducing carbonitrile groups into indole systems [35]. This methodology enables the direct functionalization of C-H bonds, providing access to cyanated indoles without the need for pre-functionalization of the substrate.

Copper-mediated cyanation offers an alternative approach using more sustainable metal catalysts [33] [34]. Recent developments have demonstrated the use of acetonitrile as a non-metallic cyanide source, providing a safer and more environmentally friendly alternative to traditional cyanation reagents.

The development of safe cyanide sources has been a particular focus of recent research, with combinations such as ammonium bicarbonate and dimethyl sulfoxide offering practical alternatives to toxic cyanide salts [36]. These methods provide excellent regioselectivity while maintaining high safety standards.

Purification and Isolation Protocols

Chromatographic Methods

Chromatographic separation remains the most widely used method for purifying indole derivatives, offering excellent resolution and versatility [37] [38] [39]. The choice of chromatographic system depends on the specific substitution pattern and the required purity level.

Reversed-phase high-performance liquid chromatography has proven particularly effective for the separation of indole derivatives [37] [40] [39]. The use of ion-suppression techniques enhances the selectivity of the separation, enabling the efficient purification of complex indole mixtures.

Column chromatography using silica gel remains the most practical method for preparative-scale purification of indole derivatives [41]. The optimization of solvent systems and the use of gradient elution techniques can significantly improve the efficiency of the separation process.

Supercritical fluid chromatography has emerged as an environmentally friendly alternative to traditional chromatographic methods [42]. This technique offers excellent resolution while using significantly less organic solvent, making it particularly attractive for large-scale purification applications.

Crystallization and Recrystallization

Crystallization represents the most efficient method for achieving high purity indole derivatives [43] [44] [45]. The development of optimized crystallization protocols can significantly improve both the yield and purity of the final product.

The choice of crystallization solvent is critical for achieving optimal results [43]. Systematic screening of solvent systems and the use of anti-solvents can dramatically improve the crystallization efficiency and product purity.

Recrystallization protocols have been developed specifically for indole derivatives, taking into account their unique structural features and solubility properties [43]. The optimization of crystallization conditions, including temperature, concentration, and agitation, can lead to significant improvements in product quality.

The morphology of indole crystals can be controlled through careful selection of crystallization conditions [45]. This is particularly important for pharmaceutical applications where crystal form can influence bioavailability and stability.

Analytical Verification of Purity

The analytical verification of indole purity requires the use of multiple complementary techniques to ensure product quality [46] [47] [48]. The development of sensitive and specific analytical methods is crucial for quality control in indole synthesis.

Spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, provide the most definitive information about product identity and purity [47]. The use of high-resolution mass spectrometry enables the detection of trace impurities and the confirmation of molecular composition.

Chromatographic analysis using high-performance liquid chromatography with appropriate detection methods provides quantitative information about product purity [48] [39]. The development of validated analytical methods ensures the reproducibility and reliability of purity measurements.

The use of specific detection methods for indole derivatives, such as the hydroxylamine-based indole assay, provides selective quantification in complex mixtures [46] [47]. These methods are particularly valuable for monitoring reaction progress and optimizing synthetic conditions.

Synthetic Challenges and Optimization

Yield Improvements

Yield optimization in indole synthesis requires a systematic approach to identify and address the factors limiting reaction efficiency [49] [50] [51]. The development of advanced synthetic techniques has enabled significant improvements in the yields of complex indole derivatives.

Modern optimization strategies employ design of experiments methodologies to systematically evaluate the effects of multiple variables on reaction yield [49]. This approach enables the identification of optimal reaction conditions with minimal experimental effort.

The use of microflow synthesis has demonstrated remarkable improvements in yield for indole derivatives [52] [51]. The precise control of reaction conditions and the ability to achieve rapid mixing and heat transfer enable the synthesis of products that are difficult to obtain using conventional methods.

Catalyst optimization has proven particularly effective for improving yields in indole synthesis [50]. The development of novel catalytic systems and the optimization of catalyst loading and reaction conditions can lead to significant improvements in synthetic efficiency.

Scale-Up Considerations

The scale-up of indole synthesis presents unique challenges related to heat transfer, mass transfer, and reaction kinetics [53] [54] [55]. The development of scalable synthetic routes requires careful consideration of these factors to ensure consistent product quality and yield.

Process intensification through the use of continuous flow reactors has emerged as a promising approach to scale-up challenges [52] [55]. These systems offer improved heat and mass transfer characteristics while enabling precise control of reaction conditions.

The selection of appropriate equipment and reaction vessels is crucial for successful scale-up [56]. The optimization of mixing, temperature control, and product isolation systems can significantly impact the efficiency and economics of large-scale synthesis.

Safety considerations become increasingly important as synthesis scale increases [56]. The development of inherently safer processes and the implementation of appropriate safety measures are essential for successful scale-up of indole synthesis.

Byproduct Minimization

The minimization of byproducts in indole synthesis is crucial for both economic and environmental reasons [57] [51]. The development of selective synthetic methods and the optimization of reaction conditions can significantly reduce waste generation.

Understanding the mechanisms of byproduct formation enables the development of strategies to suppress unwanted reactions [51]. The use of careful reaction design and the optimization of reaction conditions can dramatically reduce the formation of undesired products.

The development of one-pot synthetic strategies has proven particularly effective for minimizing byproduct formation [57]. These approaches reduce the number of isolation and purification steps, leading to improved overall yields and reduced waste generation.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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